N'-(2,6-dimethylphenyl)-N-methyloxamide
Overview
Description
N’-(2,6-dimethylphenyl)-N-methyloxamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an oxamide group
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-methyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-methyloxamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form the corresponding oxamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of Intermediate: 2,6-dimethylaniline reacts with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate 2,6-dimethylphenyl isocyanate.
Oxamide Formation: The intermediate is then reacted with methylamine to yield N’-(2,6-dimethylphenyl)-N-methyloxamide.
Industrial Production Methods
Industrial production of N’-(2,6-dimethylphenyl)-N-methyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxides of N’-(2,6-dimethylphenyl)-N-methyloxamide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-methyloxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Similar structure but with a piperazine ring.
2,6-Dimethylphenyl isocyanate: Intermediate in the synthesis of N’-(2,6-dimethylphenyl)-N-methyloxamide.
Lidocaine: A well-known local anesthetic with a similar phenyl ring structure.
Uniqueness
N’-(2,6-dimethylphenyl)-N-methyloxamide is unique due to its specific oxamide functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-methyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-4-6-8(2)9(7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSNNHUXRACNBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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